phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Description
Properties
IUPAC Name |
phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-11-10-14(13-16(17)21-12-6-5-9-18(21)22)20-19(23)25-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUPEWOPLKJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenyl isocyanate with 3-(2-oxopiperidin-1-yl)phenylamine under controlled conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidinyl ring can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: Formation of phenyl N-[4-hydroxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate.
Reduction: Formation of phenyl N-[4-methoxy-3-(2-hydroxypiperidin-1-yl)phenyl]carbamate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents. The compound's structure allows it to interact effectively with biological targets, potentially influencing pathways involved in infection and inflammation.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may also have anti-inflammatory effects. Its ability to modulate receptor activity within biological systems indicates that it could influence neurochemical pathways related to inflammation and pain management. This makes it a candidate for further research in treating conditions characterized by chronic inflammation.
Potential Therapeutic Applications
This compound has shown promise in several therapeutic areas:
Neuropharmacology
The compound may act as a positive allosteric modulator for certain neurotransmitter receptors, enhancing their effects without directly activating them. This interaction suggests potential applications in neuropharmacology, particularly for conditions like anxiety and depression .
Cardiovascular Health
Due to its structural features, there is potential for this compound to be explored in cardiovascular health applications, possibly as an anticoagulant or anti-thrombotic agent. Its ability to influence blood coagulation pathways could make it beneficial in treating thromboembolic disorders .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes, such as factor Xa, by binding to the active site and preventing substrate access. This inhibition can lead to a reduction in the formation of blood clots, making it a potential anticoagulant.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
The compound’s closest analogs are carbamate derivatives with variations in substituents on the phenyl ring or adjacent heterocycles. Key comparisons include:
Table 1: Structural Comparison of Carbamate Derivatives
Key Observations :
Substituent Effects: The 2-oxopiperidinyl group in the target compound introduces a six-membered lactam ring, which may enhance solubility compared to purely aromatic substituents (e.g., triazole in the patent compound ). Piperidine derivatives are known to influence blood-brain barrier penetration and receptor binding .
Heterocyclic Influence :
- The pyrazole moiety in the Parchem compound introduces a five-membered aromatic ring with two adjacent nitrogen atoms, which could confer distinct hydrogen-bonding capabilities compared to the 2-oxopiperidinyl group.
Biological Activity
Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a complex organic compound that has attracted attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Formula
- Molecular Formula : C24H24N2O3
- Molecular Weight : 388.4590 g/mol
Structural Features
The compound features:
- A methoxy group (-OCH₃)
- A piperidinone moiety
- A carbamate functional group (-NHCOO-)
These structural components contribute to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have indicated that this compound exhibits several biological activities:
Anticancer Properties
Research has shown that derivatives of carbamates, including this compound, can possess anticancer properties. For example, studies indicate that certain carbamate compounds inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary data suggest it may exhibit inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Some studies have suggested potential neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanisms may involve the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Neuroprotective | Protects neurons from oxidative stress |
Experimental Studies
In a recent study, this compound was tested against a panel of cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as a lead compound for further drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
